molecular formula C11H12OS B1415020 2,3-Dihydro-6,8-dimethyl-4h-1-benzothiopyran-4-one CAS No. 872283-26-6

2,3-Dihydro-6,8-dimethyl-4h-1-benzothiopyran-4-one

Cat. No.: B1415020
CAS No.: 872283-26-6
M. Wt: 192.28 g/mol
InChI Key: BRNGNWTZZNSGAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydro-6,8-dimethyl-4h-1-benzothiopyran-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,4-dimethylphenol with sulfur and a suitable cyclizing agent . The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the formation of the benzothiopyran ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-6,8-dimethyl-4h-1-benzothiopyran-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted derivatives of the benzothiopyran ring .

Mechanism of Action

The mechanism of action of 2,3-Dihydro-6,8-dimethyl-4h-1-benzothiopyran-4-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways related to its biological activities . Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Dihydro-6,8-dimethyl-4h-1-benzothiopyran-4-one is unique due to the presence of both sulfur and methyl groups, which impart specific chemical and biological properties.

Properties

IUPAC Name

6,8-dimethyl-2,3-dihydrothiochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12OS/c1-7-5-8(2)11-9(6-7)10(12)3-4-13-11/h5-6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRNGNWTZZNSGAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C(=O)CCS2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-Dihydro-6,8-dimethyl-4h-1-benzothiopyran-4-one
Reactant of Route 2
2,3-Dihydro-6,8-dimethyl-4h-1-benzothiopyran-4-one
Reactant of Route 3
2,3-Dihydro-6,8-dimethyl-4h-1-benzothiopyran-4-one
Reactant of Route 4
2,3-Dihydro-6,8-dimethyl-4h-1-benzothiopyran-4-one
Reactant of Route 5
2,3-Dihydro-6,8-dimethyl-4h-1-benzothiopyran-4-one
Reactant of Route 6
Reactant of Route 6
2,3-Dihydro-6,8-dimethyl-4h-1-benzothiopyran-4-one

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